3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3-chloro-4-methylphenyl)propanamide
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Overview
Description
3-{3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-1,2,4-OXADIAZOL-5-YL}-N-(3-CHLORO-4-METHYLPHENYL)PROPANAMIDE is a complex organic compound that features a combination of benzodiazole, oxadiazole, and chloromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-1,2,4-OXADIAZOL-5-YL}-N-(3-CHLORO-4-METHYLPHENYL)PROPANAMIDE typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
Formation of Benzodiazole Derivative: The initial step involves the synthesis of the benzodiazole derivative through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Oxadiazole Ring Formation: The benzodiazole derivative is then reacted with a thiosemicarbazide to form the oxadiazole ring.
Coupling with Chloromethylphenyl Group: The final step involves coupling the oxadiazole intermediate with a chloromethylphenyl derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzodiazole ring.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring opening.
Substitution: The chloromethyl group is a reactive site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted benzodiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.
Biological Research: The compound can be used in studies to understand its interaction with biological targets.
Materials Science: Its structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The benzodiazole and oxadiazole rings are known to interact with biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds like benzimidazole and benzothiazole share structural similarities.
Oxadiazole Derivatives: Compounds such as 1,2,4-oxadiazole derivatives are structurally related.
Chloromethylphenyl Derivatives: Compounds like chloromethylbenzene derivatives are similar in structure.
Uniqueness
The uniqueness of 3-{3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-1,2,4-OXADIAZOL-5-YL}-N-(3-CHLORO-4-METHYLPHENYL)PROPANAMIDE lies in its combination of three distinct functional groups, which may confer unique biological and chemical properties not found in simpler analogs.
Properties
Molecular Formula |
C20H18ClN5O2S |
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Molecular Weight |
427.9 g/mol |
IUPAC Name |
3-[3-(1H-benzimidazol-2-ylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]-N-(3-chloro-4-methylphenyl)propanamide |
InChI |
InChI=1S/C20H18ClN5O2S/c1-12-6-7-13(10-14(12)21)22-18(27)8-9-19-25-17(26-28-19)11-29-20-23-15-4-2-3-5-16(15)24-20/h2-7,10H,8-9,11H2,1H3,(H,22,27)(H,23,24) |
InChI Key |
LCFYWVPXYYXZLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2=NC(=NO2)CSC3=NC4=CC=CC=C4N3)Cl |
Origin of Product |
United States |
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